molecular formula C16H16FNOS B5708386 N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide

N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5708386
M. Wt: 289.4 g/mol
InChI Key: ZOMPAZZHTQRJLQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as FMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMA is a thioacetamide derivative that has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it has been suggested that this compound may act through the modulation of the GABAergic and glutamatergic neurotransmitter systems. This compound has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. It has also been reported to inhibit the release of glutamate, an excitatory neurotransmitter, in the brain.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain and spinal cord. This compound has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain and liver. Moreover, this compound has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain and liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant effects in animal models. Moreover, this compound has been reported to have a good safety profile with no significant toxicity observed in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide research. One of the directions is to investigate the potential therapeutic applications of this compound in human diseases, such as epilepsy, anxiety, and depression. Another direction is to explore the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Moreover, it would be interesting to investigate the effect of this compound on neurogenesis and neuroplasticity in the brain. Finally, the development of novel this compound derivatives with improved pharmacological properties and efficacy is another potential direction for future research.
Conclusion:
In conclusion, this compound is a thioacetamide derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound possesses various biological activities, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant effects. This compound has been extensively studied in animal models, and its mechanism of action is thought to involve the modulation of the GABAergic and glutamatergic neurotransmitter systems. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research.

Synthesis Methods

N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized through a multistep process involving the reaction of 4-fluoroacetophenone with 2-methylbenzyl mercaptan in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its anticonvulsant activity in animal models of epilepsy. Moreover, this compound has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-4-2-3-5-13(12)10-20-11-16(19)18-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMPAZZHTQRJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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